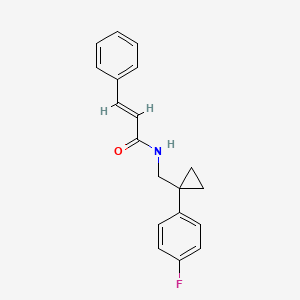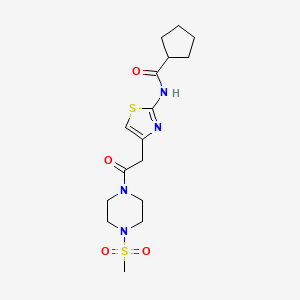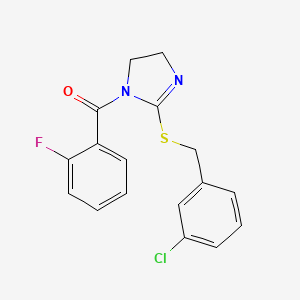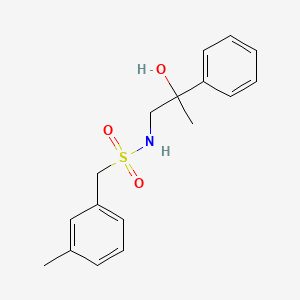
N-((1-(4-fluorophenyl)cyclopropyl)methyl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of N-((1-(4-fluorophenyl)cyclopropyl)methyl)cinnamamide consists of a cinnamamide group attached to a cyclopropyl group, which is further substituted with a 4-fluorophenyl group. The presence of the fluorine atom can significantly influence the compound’s reactivity and properties due to its high electronegativity.Physical And Chemical Properties Analysis
This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Mecanismo De Acción
FCCP acts as a mitochondrial uncoupling agent by disrupting the proton gradient across the mitochondrial membrane. This leads to increased proton leakage, which results in increased energy expenditure and metabolic activity. FCCP also stimulates the production of reactive oxygen species (ROS), which can activate signaling pathways involved in cellular metabolism and apoptosis.
Biochemical and Physiological Effects:
FCCP has been shown to have a number of biochemical and physiological effects, including increased oxygen consumption, increased metabolic rate, and increased mitochondrial respiration. FCCP has also been shown to induce apoptosis in cancer cells and to protect against oxidative stress in neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FCCP has several advantages for use in lab experiments, including its ability to induce mitochondrial uncoupling and its ability to stimulate the production of ROS. However, FCCP also has several limitations, including its potential toxicity and its effects on cellular metabolism, which can vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several potential future directions for research on FCCP, including its use in the development of novel therapies for metabolic disorders, cancer, and neurodegenerative diseases. Further research is also needed to investigate the specific mechanisms underlying the effects of FCCP on cellular metabolism and to optimize its use in experimental and clinical settings. Additionally, the potential side effects and toxicity of FCCP need to be fully understood before it can be considered for clinical use.
Métodos De Síntesis
FCCP can be synthesized using a variety of methods, including the reaction of cinnamoyl chloride with cyclopropylmethylamine in the presence of a base, followed by the addition of 4-fluorobenzyl bromide. The resulting product can be purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
FCCP has been used extensively in scientific research to investigate the role of mitochondrial uncoupling in various physiological processes, including thermogenesis, metabolic regulation, and apoptosis. FCCP has also been used to study the effects of mitochondrial dysfunction in diseases such as cancer, neurodegenerative disorders, and metabolic disorders.
Propiedades
IUPAC Name |
(E)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO/c20-17-9-7-16(8-10-17)19(12-13-19)14-21-18(22)11-6-15-4-2-1-3-5-15/h1-11H,12-14H2,(H,21,22)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOVXBBUBZAIEE-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C=CC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1(CNC(=O)/C=C/C2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2792104.png)

![[4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate](/img/structure/B2792108.png)

![2-Amino-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2792111.png)


![[2-(4-Fluorophenyl)cyclopropyl]methan-1-ol](/img/structure/B2792118.png)
![9-(4-methoxyphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![5-methyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2792122.png)
![Tert-butyl 8-amino-2-azabicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B2792123.png)

